

Acetone 2,4-Dinitrophenylhydrazone-d3 CAS number and molecular weight

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Compound of Interest

Acetone 2,4Dinitrophenylhydrazone-d3

Cat. No.:

B1147573

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Technical Guide: Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Acetone 2,4- Dinitrophenylhydrazone-d3**, a deuterated analogue of the well-known derivatizing agent for carbonyl compounds. This document outlines its chemical properties, synthesis, and applications, particularly its role as an internal standard in modern analytical chemistry.

Core Compound Data

Acetone 2,4-Dinitrophenylhydrazone-d3 is the isotopically labeled form of Acetone 2,4-Dinitrophenylhydrazone. The deuterium labeling makes it an ideal internal standard for quantitative analyses of acetone and other carbonyl compounds using mass spectrometry-based methods.



Property	Value
CAS Number	259824-57-2
Molecular Formula	C ₉ H ₇ D ₃ N ₄ O ₄
Molecular Weight	241.22 g/mol
Appearance	Light yellow to yellow solid
Synonyms	2-Propanone 2-(2,4-Dinitrophenyl)hydrazoned3, Acetone (2,4-Dinitrophenyl)hydrazoned3, 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-d3

Synthesis and Derivatization

The synthesis of **Acetone 2,4-Dinitrophenylhydrazone-d3** follows the same reaction mechanism as its non-deuterated counterpart, a condensation reaction between a ketone (acetone-d6) and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's test.

Experimental Protocol: Synthesis of Acetone 2,4-Dinitrophenylhydrazone

This protocol describes the synthesis of the non-deuterated form. For the deuterated analogue, acetone would be replaced with acetone-d6.

Materials and Reagents:

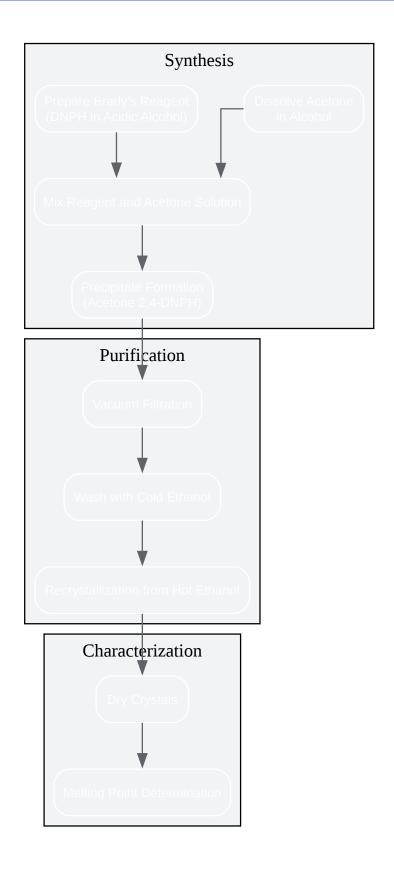
- 2,4-Dinitrophenylhydrazine (DNPH)
- Acetone
- Concentrated Sulfuric Acid or 85% Phosphoric Acid
- Methanol or Ethanol
- Deionized Water



Procedure:

- Preparation of Brady's Reagent:
 - In a beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in approximately 12-13 mL of 85% phosphoric acid with stirring until the solid is fully dissolved.[1][2]
 - Alternatively, a solution can be prepared by dissolving DNPH in methanol and a small amount of concentrated sulfuric acid.[3]
- Derivatization:
 - Dissolve a small amount of acetone in methanol or ethanol.
 - Add a few drops of the acetone solution to Brady's reagent.
 - A positive reaction is indicated by the formation of a yellow to orange precipitate.[4]
- · Isolation and Purification:
 - Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
 - Wash the crystals with a small amount of cold ethanol to remove unreacted reagents.
 - Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure crystals.[1]
- Characterization:
 - Dry the purified crystals.
 - Determine the melting point of the crystals. The melting point of the non-deuterated
 Acetone 2,4-Dinitrophenylhydrazone is approximately 125-127°C.[5]





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Synthesis and Purification Workflow



Application as an Internal Standard

Deuterated compounds are valuable as internal standards in quantitative analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in a mass spectrometer.[6] This allows for accurate correction of sample loss during preparation and variations in instrument response.

Experimental Protocol: Quantification of Acetone using GC-MS/LC-MS with a Deuterated Internal Standard

Materials and Reagents:

- · Sample containing acetone
- Acetone 2,4-Dinitrophenylhydrazone-d3 (Internal Standard)
- Acetonitrile or other suitable solvent
- Derivatizing agent (e.g., DNPH) if analyzing underivatized acetone
- GC-MS or LC-MS system

Procedure:

- Sample Preparation:
 - To a known volume or weight of the sample, add a precise amount of Acetone 2,4 Dinitrophenylhydrazone-d3 solution of known concentration.
 - If the native acetone in the sample is not already derivatized, perform the derivatization reaction as described in the synthesis protocol.
- Instrumental Analysis:
 - Inject the prepared sample into the GC-MS or LC-MS system.





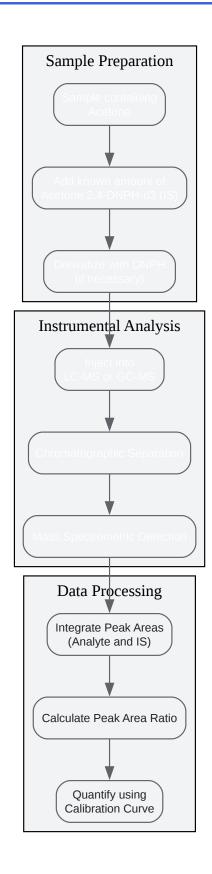


- Develop a separation method (e.g., a suitable temperature program for GC or a solvent gradient for LC) to resolve the analyte from other matrix components.
- Set the mass spectrometer to monitor for the specific mass-to-charge ratios of both the derivatized native acetone and the deuterated internal standard.

Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same amount of internal standard.





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Analytical Workflow using Internal Standard



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